Dodec-6-ynedioic acid is classified as:
The synthesis of dodec-6-ynedioic acid can be accomplished through several methods:
The technical aspects of synthesis often involve controlling reaction conditions such as temperature, pH, and catalyst selection to optimize yield and purity. For example, maintaining specific pH levels during microbial fermentation can significantly influence the production rates of desired products .
Dodec-6-ynedioic acid features a linear carbon chain with a total of twelve carbon atoms. The structural representation includes two terminal carboxyl groups attached to the first and last carbon atoms, with a triple bond between the sixth and seventh carbons.
Key structural data include:
Dodec-6-ynedioic acid participates in various chemical reactions typical for dicarboxylic acids:
The reactivity of dodec-6-ynedioic acid is influenced by its functional groups, allowing it to serve as a versatile building block in organic synthesis. For example, in polymer chemistry, it can be used to create polyamides through condensation reactions with diamines .
The mechanism by which dodec-6-ynedioic acid exerts its effects in chemical reactions typically involves nucleophilic attack at the electrophilic carbon atoms within the carboxyl groups or at the triple bond during reduction processes.
Quantitative data on reaction rates and yields are crucial for optimizing synthetic protocols involving this compound, though specific values will vary based on reaction conditions and substrates used.
Relevant analyses include spectroscopic techniques (Nuclear Magnetic Resonance and Infrared Spectroscopy) for structural confirmation and purity assessment.
Dodec-6-ynedioic acid has several scientific uses:
Candida tropicalis ATCC 20336 serves as a foundational biocatalyst for dodecanedioic acid (DDA) production, leveraging its native ω-oxidation pathway. This yeast naturally excretes α,ω-dicarboxylic acids as by-products when cultured on n-alkanes or fatty acids. A critical breakthrough involved constructing a β-oxidation-blocked mutant (strain H5343), which exhibited a 15-fold increase in DDA accumulation by preventing degradation of ω-oxidized intermediates [1] [4]. The metabolic pathway initiates with terminal hydroxylation of alkanes or fatty acids via cytochrome P450 monooxygenases (CYP52 family), followed by sequential oxidation to dicarboxylic acids. Key genetic studies identified 10 inducible CYP52 genes, with CYP52A13 and CYP52A14 showing the highest mRNA induction (up to 54-fold under mixed fatty acid feed) [1]. This strain achieves DDA titers of 166 g/L from n-dodecane in fed-batch fermentation, highlighting its industrial potential [3].
Table 1: Key CYP52 Genes in C. tropicalis for DDA Biosynthesis
Gene | Induction (Fold-Change) | Preferred Substrate |
---|---|---|
CYP52A13 | 54× (Mixed fatty acids) | Oleic acid, Octadecane |
CYP52A14 | 32× (Octadecane) | Octadecane |
CYP52A17/18 | 20× (Oleic acid) | Fatty acid mixtures |
CYP52A12 | Moderate | Alkanes |
The ω-oxidation pathway comprises three enzymatic steps:
FAO1 is membrane-bound, contains flavin and c-type haem cofactors, and is essential for C18 alkane metabolism. Its activity increases 8-fold during growth on fatty acids, confirming its role as the primary oxidase for DDA synthesis [4] [7].
Table 2: Enzymatic Components of ω-Oxidation in C. tropicalis
Enzyme | Gene | Cofactors | Substrate Specificity |
---|---|---|---|
Cytochrome P450 monooxygenase | CYP52A13/A14 | Heme, NADPH | C12–C18 alkanes/fatty acids |
Fatty alcohol oxidase | FAO1 | FAD, c-type haem | ω-Hydroxy fatty acids (C10–C18) |
Fatty aldehyde dehydrogenase | FALDH | NAD⁺ | Fatty aldehydes |
Enhanced DDA production relies on precision genome editing:
Table 3: Engineered Yeast Strains for DDA Production
Strain | Modifications | Substrate | Titer (g/L) | Productivity |
---|---|---|---|---|
C. tropicalis H5343 | POX4/POX5 knockout | Methyl laurate | 92.5 | 0.83 g/L/h |
C. tropicalis CGMCC 356 | CYP52A13 overexpression | n-Dodecane | 166 | 33.1 g/L/d |
W. sorbophila UHP4 | POX1/POX2 knockout + FAO1 boost | Methyl laurate | 92.5 | 0.83 g/L/h |
E. coli LOX-pathway | 13-LOX + HPL + ALDH + NOX cascade | Linoleic acid | 43.8 g/L/d (STY) | 1.83 g/L/h |
DDA biosynthesis utilizes low-cost biorenewable substrates through tailored bioconversion routes:
Substrate toxicity remains a challenge: medium-chain fatty acids (e.g., lauric acid) disrupt membrane integrity. Evolutionary engineering of Saccharomyces cerevisiae for acid tolerance identified key genes (SNG1, FIT3) that may enhance future DDA biocatalysts [9].
Chemical Compounds Mentioned:
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